1-(4-Phenylthiophen-2-yl)methanaminehydrochloride
Description
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Properties
Molecular Formula |
C11H12ClNS |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9;/h1-6,8H,7,12H2;1H |
InChI Key |
DVAWNWOTPINLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 1-(4-Phenylthiophen-2-yl)methanamine HCl
Physicochemical Profiling, Synthetic Utility, and Pharmacophore Analysis [1]
Abstract
1-(4-Phenylthiophen-2-yl)methanamine hydrochloride is a specialized heterocyclic building block utilized in the design of bioactive small molecules.[1] Structurally, it functions as a bioisostere of 4-phenylbenzylamine (a biphenyl pharmacophore), offering altered electronic properties and a distinct vector orientation due to the 5-membered thiophene core.[1] This guide provides a definitive technical profile of the compound, including its molecular metrics, synthetic pathways, and applications in fragment-based drug discovery (FBDD).[1]
Chemical Identity & Physicochemical Properties
This section establishes the foundational data for the compound.[1][2] As a hydrochloride salt, the molecule exhibits enhanced stability and water solubility compared to its free base, making it suitable for aqueous biological assays.[1]
1.1 Nomenclature & Classification
-
IUPAC Name: (4-Phenylthiophen-2-yl)methanamine hydrochloride
-
Common Identifiers: 4-Phenyl-2-thiophenemethanamine HCl; 2-(Aminomethyl)-4-phenylthiophene hydrochloride.[1]
-
Structural Class: Aryl-substituted thiophene alkylamine.[1]
1.2 Molecular Formula & Weight Analysis
The molecular weight is derived from the standard atomic weights of the constituent elements.[1] Note that the hydrochloride salt includes one equivalent of HCl.
| Component | Formula | Calculation | Molecular Weight ( g/mol ) |
| Free Base | 189.28 | ||
| HCl Salt | 225.74 |
1.3 Predicted Physicochemical Properties
-
Appearance: White to off-white crystalline solid (typical for amine hydrochlorides).[1]
-
Solubility: High in water (>10 mg/mL), DMSO, and Methanol; Low in non-polar solvents (Hexane, Toluene).
-
pKa (Conjugate Acid): ~8.5–9.5 (estimated for primary benzyl-type amines).[1]
-
H-Bond Donors: 3 (Ammonium protons).[1]
-
H-Bond Acceptors: 0 (in salt form).[1]
Synthetic Pathways
The synthesis of 1-(4-Phenylthiophen-2-yl)methanamine HCl typically requires a convergent approach, coupling the phenyl ring to the thiophene core before installing the amine.[1] The most robust route involves a Suzuki-Miyaura coupling followed by functional group interconversion .[1]
2.1 Primary Synthetic Route: Suzuki-Reduction Sequence
This protocol ensures regioselectivity at the 4-position of the thiophene ring.[1]
-
Step 1: Regioselective Coupling
-
Step 2: Nitrile Reduction
-
Step 3: Salt Formation
-
Reagents:
in Dioxane or Diethyl Ether. -
Procedure: The crude amine is dissolved in ether, and HCl solution is added dropwise to precipitate the hydrochloride salt.
-
2.2 Visualization of Synthesis (DOT Diagram)
Figure 1: Convergent synthesis of the target molecule via Suzuki coupling and nitrile reduction.
Structural Analysis & Characterization
To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.[1]
3.1 Proton NMR (
-NMR, 400 MHz, DMSO-
)
-
8.40 (br s, 3H): Ammonium protons (
). -
7.70 – 7.30 (m, 7H): Phenyl protons (5H) + Thiophene protons (2H).
-
Note: The thiophene protons at C3 and C5 will appear as doublets with small coupling constants (
) or singlets depending on resolution.
-
-
4.25 (s, 2H): Benzylic methylene protons (
) adjacent to the thiophene and nitrogen.[1]
3.2 Mass Spectrometry (ESI-MS)
-
Positive Mode (
): The dominant peak will be the protonated free base .[1] -
Expected m/z:
(Calculated for ).
Applications in Drug Discovery
This molecule is not merely a chemical curiosity; it is a strategic scaffold in medicinal chemistry.[1]
4.1 Bioisosterism
The 4-phenylthiophene moiety is a classic bioisostere for the biphenyl group.[1]
-
Geometry: The thiophene ring introduces a
bond angle ("kink") compared to the linear 1,4-phenylene linker.[1] This can improve fit in curved binding pockets (e.g., kinase hinge regions). -
Electronics: Thiophene is electron-rich (excess
-electrons), potentially enhancing cation- or - stacking interactions with receptor residues (e.g., Phenylalanine, Tyrosine).[1]
4.2 Target Classes
Based on the scaffold structure, this compound is relevant for:
-
GPCR Ligands: Particularly for aminergic receptors (Dopamine, Serotonin) where the ethylamine/methylamine chain mimics the endogenous neurotransmitter linker.
-
Kinase Inhibitors: As a "hinge binder" fragment where the amine forms hydrogen bonds with the backbone of the kinase ATP-binding site.[1]
-
Enzyme Inhibitors: Specifically for targets requiring a hydrophobic tail (phenyl) and a polar headgroup (amine), such as certain proteases or histone deacetylases (HDACs).
Handling & Stability
-
Storage: Store at
in a desiccator. Amine salts are hygroscopic; exposure to moisture can lead to "caking" or hydrolysis over long periods. -
Safety: Treat as a potential irritant. The free amine may be volatile and biologically active; the salt form mitigates volatility but retains potency.
-
Reconstitution: For biological assays, dissolve in DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Avoid storing aqueous solutions for
hours.
References
-
Suzuki-Miyaura Coupling on Thiophenes
-
Thiophene as a Bioisostere
-
Synthesis of Thiophene Methylamines
Sources
- 1. CAS 7404-67-3: N-methyl-1-(thiophen-2-yl)methanamine hydro… [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets of 1-(4-Phenylthiophen-2-yl)methanamine
Executive Summary: 1-(4-Phenylthiophen-2-yl)methanamine is a small molecule belonging to the thiophene class of compounds, which are recognized for their diverse pharmacological potential. Structural and biochemical data have identified its primary biological target as Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the inflammatory cascade. By inhibiting LTA4H, this compound blocks the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), positioning it as a promising scaffold for the development of novel anti-inflammatory therapeutics. This guide provides a detailed overview of its mechanism of action, the downstream signaling pathways it modulates, and the experimental protocols required for its characterization and validation.
Introduction to 1-(4-Phenylthiophen-2-yl)methanamine
1-(4-Phenylthiophen-2-yl)methanamine is a heterocyclic compound featuring a central thiophene ring linked to both a phenyl group and a methanamine moiety. This structural motif is of significant interest in medicinal chemistry due to the established bioactivity of thiophene derivatives, which are components of numerous approved drugs and clinical candidates.
Chemical Identity:
-
Molecular Formula: C₁₁H₁₁NS
-
CAS Number: 203436-48-0
-
Structure: A phenyl group at the 4-position and a methanamine group at the 2-position of a thiophene ring.
The rationale for investigating such compounds stems from the need for novel therapeutics that can precisely modulate specific nodes within disease-related pathways. The identification of a selective inhibitor for a critical inflammatory enzyme represents a significant step towards developing more effective treatments for a range of inflammatory disorders.
Primary Biological Target: Leukotriene A4 Hydrolase (LTA4H)
The principal and structurally validated biological target of 1-(4-Phenylthiophen-2-yl)methanamine is Leukotriene A4 Hydrolase (LTA4H) .[1][2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[3][4]
2.1. Mechanism of Action at LTA4H
LTA4H catalyzes the stereospecific hydrolysis of the unstable epoxide, Leukotriene A4 (LTA4), into LTB4.[3] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[5] By binding to LTA4H, 1-(4-Phenylthiophen-2-yl)methanamine inhibits this catalytic conversion, thereby reducing the production of LTB4 and dampening the subsequent inflammatory cascade.[3][6] This mechanism positions LTA4H inhibition as a key therapeutic strategy for managing inflammatory diseases.[6]
2.2. Structural Basis of Interaction (PDB: 3FU6)
The binding mode of a closely related isomer, (4-thiophen-2-ylphenyl)methanamine, has been elucidated through X-ray crystallography in complex with LTA4H (PDB ID: 3FU6).[1] This structural data provides critical insights into the molecular interactions governing inhibition. The compound occupies the enzyme's active site, where key interactions are formed:
-
The methanamine group likely interacts with key active site residues and potentially the catalytic zinc ion.
-
The thiophene and phenyl rings engage in hydrophobic and aromatic interactions within the substrate-binding cleft of the enzyme.
This structural information is invaluable for guiding the rational design of more potent and selective second-generation inhibitors through structure-activity relationship (SAR) studies.
2.3. Quantitative Analysis of Target Affinity
| Compound | Target | Assay Type | Affinity (IC₅₀) | Reference |
| (4-thiophen-2-yl)phenyl)methanamine | Human Leukotriene A-4 Hydrolase | LTB4 Formation Inhibition | 9.80E+4 nM | [7][8] |
Table 1: Reported in vitro activity for a structural isomer of the topic compound against LTA4H.
It is important to note that even minor structural changes, such as the positional isomerization between these two compounds, can significantly impact binding affinity. The data should therefore be considered indicative, with dedicated testing of 1-(4-Phenylthiophen-2-yl)methanamine required for precise quantification.
Downstream Signaling Pathway Modulation
The inhibition of LTA4H by 1-(4-Phenylthiophen-2-yl)methanamine directly impacts the 5-lipoxygenase (5-LO) pathway, which is responsible for producing leukotrienes from arachidonic acid. By blocking LTB4 production, the compound prevents the activation of LTB4 receptors (BLT1 and BLT2) on the surface of immune cells, thereby inhibiting downstream events such as calcium mobilization, chemotaxis, and the release of pro-inflammatory cytokines.[5]
Experimental Workflows for Target Validation
To rigorously validate LTA4H as the target of 1-(4-Phenylthiophen-2-yl)methanamine, a multi-faceted experimental approach is required. Below are two essential, self-validating protocols.
4.1. Protocol 1: In Vitro LTA4H Enzyme Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified LTA4H. The endpoint is the quantification of LTB4 produced from the LTA4 substrate.
Methodology:
-
Enzyme Preparation: Recombinant human LTA4H is purified and diluted to a working concentration (e.g., 20 nM) in an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[9]
-
Compound Incubation: A dilution series of 1-(4-Phenylthiophen-2-yl)methanamine (typically in DMSO) is prepared. The enzyme is pre-incubated with the compound or vehicle control for 10-15 minutes at 37°C to allow for binding.[10]
-
Reaction Initiation: The reaction is initiated by adding the substrate, LTA4 (e.g., to a final concentration of 150 nM).[10]
-
Reaction Quenching: After a defined incubation period (e.g., 10 minutes at 37°C), the reaction is terminated by adding a quenching solution (e.g., cold methanol or by 20-fold dilution in assay buffer).[10]
-
Quantification: The amount of LTB4 produced is quantified using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a specific ELISA kit.[11]
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
4.2. Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for confirming direct target engagement within intact cells.[12] It operates on the principle that a protein's thermal stability increases upon ligand binding.[13][14]
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., neutrophils or a cell line expressing LTA4H) and treat them with 1-(4-Phenylthiophen-2-yl)methanamine or a vehicle control for a specified time.
-
Thermal Challenge: Aliquots of the treated cell suspension are heated across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler to induce denaturation of unbound proteins.[14][15]
-
Cell Lysis: Cells are lysed immediately after heating (e.g., via freeze-thaw cycles or sonication) to release cellular contents.
-
Fractionation: The lysate is centrifuged at high speed to separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble pellet (containing aggregated, denatured proteins).[12]
-
Protein Detection: The amount of soluble LTA4H remaining in the supernatant at each temperature is quantified by a protein detection method like Western Blotting or ELISA.[16]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble LTA4H against temperature. A shift in this curve to a higher temperature in the compound-treated samples compared to the vehicle control provides direct evidence of target engagement in the cellular environment.
Broader Context and Future Directions
Therapeutic Potential: The inhibition of LTA4H is a validated strategy for treating inflammatory diseases. Given its mechanism, 1-(4-Phenylthiophen-2-yl)methanamine and its optimized derivatives could have therapeutic applications in conditions characterized by high LTB4 levels, such as:
-
Asthma and Chronic Obstructive Pulmonary Disease (COPD)[5]
-
Inflammatory Bowel Disease (IBD)
-
Rheumatoid Arthritis
-
Certain types of cancer where LTB4 promotes tumor progression[17]
Future Research: While LTA4H is the confirmed primary target, comprehensive profiling is necessary to ensure selectivity and safety. Future research should focus on:
-
Selectivity Profiling: Screening the compound against a panel of other metalloenzymes and off-target proteins to determine its selectivity profile.
-
Lead Optimization: Conducting SAR studies to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
In Vivo Efficacy: Testing optimized analogs in animal models of inflammation to demonstrate therapeutic efficacy.[5]
-
Safety and Toxicology: Performing comprehensive safety assessments to identify any potential liabilities before advancing to clinical trials.
By systematically pursuing these research avenues, the full therapeutic potential of the 1-(4-P-henylthiophen-2-yl)methanamine chemical scaffold can be explored and potentially translated into novel treatments for inflammatory diseases.
References
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
-
Shaw, J., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Howes, J. M., & Poulter, N. S. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Apollo Repository. Available at: [Link]
-
RCSB Protein Data Bank. (2009). 3FU6: Leukotriene A4 hydrolase in complex with fragment (4-thiophen-2-ylphenyl)methanamine. Available at: [Link]
-
BindingDB. (n.d.). BDBM50294165 (4-(thiophen-2-yl)phenyl)methanamine. Available at: [Link]
-
Al-Saraireh, Y. M., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2921. Available at: [Link]
-
RCSB Protein Data Bank. (2011). 3MU6: Inhibiting the Binding of Class IIa Histone Deacetylases to Myocyte Enhancer Factor-2 by Small Molecules. Available at: [Link]
-
RCSB Protein Data Bank. (2009). 3FG6: Structure of the C-terminus of Adseverin. Available at: [Link]
-
BRENDA Enzyme Database. (2022). EC 3.3.2.6 - leukotriene-A4 hydrolase. Available at: [Link]
-
Thoresen, L. H., et al. (2009). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 52(15), 4694–4715. Available at: [Link]
-
Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163–179. Available at: [Link]
-
ELK Biotechnology. (n.d.). Human LTA4H(Leukotriene A4 Hydrolase) ELISA Kit. Available at: [Link]
-
RCSB Protein Data Bank. (2011). 3PU6: The crystal structure of an uncharacterized protein from Wolinella succinogenes. Available at: [Link]
-
Henderson, W. R., Jr., et al. (2008). Leukotriene A4 Hydrolase Inhibition Attenuates Allergic Airway Inflammation and Hyperresponsiveness. American Journal of Respiratory and Critical Care Medicine, 178(6), 584–593. Available at: [Link]
-
Koc, K., et al. (2016). Organ- and species-specific biological activity of rosmarinic acid. Journal of Pharmacy and Pharmacology, 68(5), 638-47. Available at: [Link]
-
Ruetschi, U., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(10), 1159-1171. Available at: [Link]
-
BindingDB. (n.d.). Ki Summary for BDBM50294165. Available at: [Link]
-
Thoresen, L. H., et al. (2009). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. ACS Publications. Available at: [Link]
-
RCSB Protein Data Bank. (2011). 3QU6: Crystal structure of IRF-3 DBD free form. Available at: [Link]
-
UniProt. (2007). LTA4H - Leukotriene A-4 hydrolase - Homo sapiens (Human). Available at: [Link]
-
Bentham Science Publishers. (n.d.). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Available at: [Link]
-
Pereda-Miranda, R., et al. (1999). Biological activity of secondary metabolites from Peltostigma guatemalense. Life Sciences, 65(25), 2737-45. Available at: [Link]
-
RCSB Protein Data Bank. (2010). 3PD6: Crystal structure of mouse mitochondrial aspartate aminotransferase, a newly identified kynurenine aminotransferase-IV. Available at: [Link]
-
Hasan, J., et al. (2017). Bactericidal Activity of Self-Assembled Palmitic and Stearic Fatty Acid Crystals on Highly Ordered Pyrolytic Graphite. Acta Biomaterialia, 62, 234-243. Available at: [Link]
-
Hoffman, R. K., et al. (1959). Microbiological activity of certain saturated and unsaturated fatty acid salts of tetradecylamine and related compounds. Applied Microbiology, 7(4), 248-51. Available at: [Link]
-
OriGene. (n.d.). Leukotriene A4 hydrolase (LTA4H) Mouse Monoclonal Antibody [Clone ID: OTI8F4]. Available at: [Link]
-
Vo, T. T. L., Jang, W. J., & Jeong, C. H. (2018). Leukotriene A4 hydrolase: an emerging target of natural products for cancer chemoprevention and chemotherapy. Annals of the New York Academy of Sciences, 1431(1), 3-13. Available at: [Link]
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- 4. Leukotriene A4 Hydrolase/LTA4H Inhibitors [rndsystems.com]
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- 6. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50294165 (4-(thiophen-2-yl)phenyl)methanamine::1-(4-thiophen-2-ylphenyl)methanamine::CHEMBL539640 [bindingdb.org]
- 8. Ki Summary [bindingdb.org]
- 9. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 17. Leukotriene A4 hydrolase: an emerging target of natural products for cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(4-Phenylthiophen-2-yl)methanamine Hydrochloride: A Detailed Guide for Researchers
Introduction
1-(4-Phenylthiophen-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The thiophene moiety is a well-recognized pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities.[1] The introduction of a phenyl group at the 4-position and a methanamine group at the 2-position of the thiophene ring creates a versatile scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride, designed for researchers, scientists, and drug development professionals. The protocol is based on a robust two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination.
Overall Synthetic Strategy
The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromothiophene-2-carbaldehyde and phenylboronic acid to construct the 4-phenylthiophene-2-carbaldehyde intermediate. This is followed by a one-pot reductive amination of the aldehyde using an in situ generated imine, which is subsequently reduced to the desired primary amine. Finally, the amine is converted to its hydrochloride salt to enhance stability and facilitate handling.
Figure 1: Overall synthetic workflow for 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride.
Part 1: Synthesis of 4-Phenylthiophene-2-carbaldehyde
This initial step employs the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2] The reaction couples an organoboron compound (phenylboronic acid) with an organohalide (4-bromothiophene-2-carbaldehyde) in the presence of a palladium catalyst and a base.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 4-Bromothiophene-2-carbaldehyde | 39420-51-8 | 191.04 | 10.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.5 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 30.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 80 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophene-2-carbaldehyde (1.91 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).
-
Solvent Addition: Add toluene (80 mL) and deionized water (20 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This step is critical as the palladium(0) catalyst is sensitive to oxidation.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-phenylthiophene-2-carbaldehyde as a solid.[3]
Expected Results and Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: 75-85%.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 8.10 (s, 1H, thiophene-H), 7.80 (s, 1H, thiophene-H), 7.50-7.30 (m, 5H, Ar-H).[2]
Part 2: Synthesis of 1-(4-Phenylthiophen-2-yl)methanamine Hydrochloride
This step involves the conversion of the aldehyde to the primary amine via reductive amination, a cornerstone reaction in amine synthesis.[4] The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ with a mild reducing agent. The resulting free amine is subsequently converted to its hydrochloride salt.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 4-Phenylthiophene-2-carbaldehyde | 26170-87-6 | 188.25 | 5.0 | 1.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 25.0 | 5.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 10.0 | 2.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |
| Hydrochloric Acid (HCl) in Et₂O (2M) | 7647-01-0 | 36.46 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-phenylthiophene-2-carbaldehyde (0.94 g, 5.0 mmol) and ammonium chloride (1.34 g, 25.0 mmol) in methanol (50 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.38 g, 10.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching and Concentration: Carefully quench the reaction by the slow addition of water (20 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction of Free Amine: Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-phenylthiophen-2-yl)methanamine as an oil.
Protocol for Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine in a minimal amount of diethyl ether (approx. 20-30 mL).
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any impurities.
-
Drying: Dry the product under vacuum to yield 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride.
Expected Results and Characterization
-
Appearance: White to off-white solid.
-
Yield: 60-75% over two steps.
-
Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ~8.5 (br s, 3H, NH₃⁺), 7.8-7.2 (m, 7H, Ar-H and thiophene-H), ~4.2 (s, 2H, CH₂). Note: The exact chemical shifts may vary depending on the solvent and concentration.
-
Expected ¹³C NMR (DMSO-d₆, 101 MHz): Predicted shifts would include aromatic carbons in the range of 120-145 ppm, and the benzylic carbon (CH₂) around 40-45 ppm.
Figure 2: Simplified mechanism of the reductive amination step.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Palladium Catalyst: Handle with care. Avoid inhalation of dust.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Suzuki-Miyaura reaction | Incomplete reaction or catalyst deactivation. | Ensure the reaction is run under a strictly inert atmosphere. Use freshly distilled solvents. Check the quality of the palladium catalyst and the base. Increase reaction time. |
| Formation of byproducts in reductive amination | Over-reduction or side reactions. | Add sodium borohydride slowly at a low temperature (0 °C). Ensure the imine formation step is given sufficient time before adding the reducing agent. |
| Difficulty in precipitating the HCl salt | Amine hydrochloride is soluble in the chosen solvent. | Try a different solvent for precipitation, such as isopropanol or a mixture of diethyl ether and hexane. Ensure the HCl solution is added slowly to a concentrated solution of the amine. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride. By following the outlined procedures, researchers can efficiently prepare this valuable compound for further investigation in drug discovery and materials science. The causality behind experimental choices, such as the use of an inert atmosphere for the Suzuki-Miyaura coupling and the controlled addition of the reducing agent in the reductive amination, has been explained to ensure reproducibility and success.
References
-
PubChem. [4-(Thiophen-2-yl)phenyl]methanamine. Available online: [Link]
-
Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available online: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available online: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471. Available online: [Link]
-
PubChem. 1-(4-thiophen-2-ylphenyl)methanamine. Available online: [Link]
-
MDPI. Biological Activities of Thiophenes. Available online: [Link]
-
Royal Society of Chemistry. A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available online: [Link]
Sources
Process Development Guide: Scalable Synthesis of 1-(4-Phenylthiophen-2-yl)methanamine HCl
Executive Summary & Strategic Rationale
This Application Note details the process development and scale-up strategy for 1-(4-Phenylthiophen-2-yl)methanamine HCl . This scaffold is increasingly relevant in medicinal chemistry as a bioisostere for benzylamines in GPCR ligands and kinase inhibitors.
The Core Challenge: Thiophene rings are notorious catalyst poisons. The sulfur atom possesses high affinity for transition metals (Pd, Pt, Ni), often deactivating heterogeneous catalysts used in standard hydrogenation protocols.
The Solution: This guide presents a "Catalyst-Aware" Synthetic Route . We utilize a Suzuki-Miyaura coupling (where homogeneous Pd is effective despite the sulfur) followed by a non-catalytic chemical reduction (Zinc/Acetic Acid) to generate the amine. This strategy circumvents the risk of hydrogenation catalyst poisoning, ensuring reproducibility at kilogram scale.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a linear, 3-step process starting from the commercially available 4-bromo-2-thiophenecarboxaldehyde .
Figure 1: Strategic synthetic pathway designed to avoid heterogeneous hydrogenation catalysts.
Detailed Protocols & Scale-Up Parameters
Step 1: Suzuki-Miyaura Coupling
Objective: Installation of the phenyl ring at the C4 position. Critical Quality Attribute (CQA): Regioselectivity is inherent to the starting material, but complete conversion is required to avoid difficult chromatographic separations of the protodebrominated byproduct.
Reagents:
-
4-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv) — Selected for stability against thiophene sulfur.
-
Sodium Carbonate (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Protocol:
-
Inertion: Charge the reactor with 4-bromo-2-thiophenecarboxaldehyde and phenylboronic acid. Purge with N₂ for 15 minutes. Note: Oxygen exclusion is vital to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Charge: Add Pd(dppf)Cl₂ under positive N₂ flow.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Cool to 20°C. Dilute with Ethyl Acetate. Wash organic layer with water (2x) and brine (1x).
-
Scavenging: Treat organic layer with SiliaMetS® Thiol or activated carbon (10 wt%) for 2 hours at 50°C to remove residual Palladium. This is critical to prevent Pd carryover into the next step.
-
Isolation: Concentrate to dryness. Recrystallize from Hexanes/EtOAc if purity <95%.
Step 2: Reductive Amination via Oxime (The "Anti-Poison" Method)
Objective: Conversion of aldehyde to primary amine without using Raney Nickel or Pd/C.
Part 2a: Oxime Formation
Reagents:
-
Intermediate 1 (Aldehyde)[1]
-
Hydroxylamine Hydrochloride (1.2 equiv)
-
Sodium Acetate (1.5 equiv)
-
Solvent: Ethanol (95%)
Protocol:
-
Dissolve Intermediate 1 in Ethanol at room temperature.
-
Add aqueous solution of NH₂OH·HCl and NaOAc.
-
Stir at ambient temperature for 2 hours. (Reaction is usually rapid).
-
Isolation: Concentrate ethanol. Add water to precipitate the Oxime. Filter the solid, wash with water, and dry. Do not proceed without isolating the solid; residual water interferes with the reduction.
Part 2b: Zinc-Acetic Acid Reduction
Scientific Rationale: While catalytic hydrogenation (H₂/Pd-C) is standard for oximes, thiophene sulfur poisons the catalyst surface, leading to stalled reactions and high catalyst loading requirements. Zinc in Acetic Acid provides a robust electron transfer mechanism that is immune to sulfur poisoning [1].
Reagents:
-
Oxime Intermediate (1.0 equiv)
-
Zinc Dust (Activated, 5.0 equiv) — Activation: Wash with dilute HCl then Acetone if older stock.
-
Glacial Acetic Acid (Solvent/Reagent)
Protocol:
-
Suspend the Oxime in Glacial Acetic Acid (10 vol) in a reactor equipped with an overhead stirrer and cooling jacket.
-
Exotherm Control: Add Zinc dust portion-wise over 1 hour, maintaining internal temperature < 40°C . Caution: Hydrogen gas evolution occurs.
-
Stir at room temperature for 12 hours.
-
Filtration: Filter through a Celite pad to remove zinc salts/unreacted zinc. Wash cake with Methanol.
-
Basification: Concentrate filtrate. Neutralize residue with 4M NaOH (aq) to pH > 12.
-
Extraction: Extract free amine into Dichloromethane (DCM). Dry over Na₂SO₄.
Step 3: Salt Formation (HCl)
Objective: Stabilize the amine as a hydrochloride salt for storage and bioavailability.
Protocol:
-
Dissolve the crude free amine in anhydrous Diethyl Ether or MTBE (10 vol).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
Precipitate forms immediately. Stir for 30 minutes.
-
Filtration: Collect solid by filtration under N₂.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Process Flow & Unit Operations
Figure 2: Unit operation flow emphasizing critical control points (Yellow/Red nodes).
Analytical Specifications & Data Summary
Table 1: Process Parameters and Yields
| Parameter | Step 1 (Suzuki) | Step 2 (Reduction) | Step 3 (Salt) |
| Limiting Reagent | 4-Br-Thiophene-CHO | Oxime Intermediate | Free Amine |
| Key Reagent | Ph-B(OH)₂ (1.1 eq) | Zn Dust (5.0 eq) | HCl/Dioxane (1.1 eq) |
| Temperature | 85°C | < 40°C (Controlled) | 0°C |
| Typical Yield | 85 - 92% | 75 - 82% | 90 - 95% |
| Appearance | Yellow Solid | Colorless Oil (Free base) | White Crystalline Solid |
| HPLC Purity | > 98% (a/a) | > 95% (a/a) | > 99% (a/a) |
Safety Data (GHS Classifications):
-
Thiophene Derivatives: Stench, Acute Tox. 4. Handle in fume hood.
-
Phenylboronic Acid: Acute Tox. 4.[2]
-
Product (Amine HCl): Skin Corr.[3][4] 1B (Causes severe burns) [2].
-
Zinc Dust: Flammable Solid. Reacts with water/acid to release H₂.
References
-
Reduction of Oximes with Zinc/Acid
-
Title: Efficient Reduction of Oximes to Amines with Zn and Acetic Acid.
-
Source: TSI Journals / Organic Chemistry: An Indian Journal (2009).
- Context: Validates the use of Zn/AcOH as a high-yielding, non-catalytic method for oxime reduction, specifically avoiding noble metal poisoning.
-
Link:
-
-
Safety & Handling of Thiophene Amines
- Title: Safety Data Sheet: 4-(Thiophen-2-yl)phenylmethanamine.
- Source: PubChem / Sigma-Aldrich.
- Context: Establishes the toxicity profile (Skin Corrosion 1B)
-
Link:
-
Suzuki Coupling Scale-Up
- Title: Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Source: Sigma-Aldrich (Merck).
- Context: Provides general protocols for managing exotherms and Pd removal in Suzuki couplings.
-
Link:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Phenylthiophen-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(4-Phenylthiophen-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic amine. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven techniques to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow. Each answer provides a step-by-step solution and explains the underlying chemical principles.
Q1: My crude reaction product is a dark, viscous oil or tar. How should I approach its purification?
A: A tarry or oily crude product is common and usually indicates the presence of polymeric byproducts, residual high-boiling solvents, or significant impurities. A multi-step approach is recommended before attempting chromatography or recrystallization.
-
Initial Work-up (Acid-Base Extraction): Since the target compound is a primary amine, a liquid-liquid acid-base extraction is highly effective for initial cleanup.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by carefully adding a base (e.g., 1M NaOH) until the pH is greater than 10. This will deprotonate your amine, causing it to precipitate or form an oil.[1][2]
-
Extract the liberated free base back into an organic solvent (DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Solvent Trituration: If the resulting product is still an oil but appears cleaner, try triturating it with a non-polar solvent like cold hexanes or pentane. This can sometimes induce crystallization of the desired product or wash away more soluble, non-polar impurities.
-
Proceed to Chromatography: After this initial cleanup, the product is often amenable to column chromatography. The pre-purification step reduces the amount of material loaded onto the column, leading to better separation.[3]
Q2: I am getting poor separation during column chromatography. How can I optimize the process?
A: Poor separation in column chromatography is a frequent challenge. Optimization requires a systematic approach focusing on the stationary phase, mobile phase, and loading technique.
-
Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for optimization.
-
Screen various solvent systems. For an amine like this, start with a hexane/ethyl acetate system and gradually increase polarity.
-
Consider adding a small percentage (0.5-2%) of triethylamine (Et₃N) or ammonia in methanol to your eluent.[3] This deactivates the acidic silanol groups on the silica surface, preventing the basic amine from tailing or streaking, which significantly improves peak shape and separation.[3]
-
Aim for a target Rf value of 0.2-0.4 for your compound on the TLC plate, as this range typically provides the best separation on a column.[3][4]
-
-
Check Your Column Loading and Dimensions:
-
Loading: Ensure you are not overloading the column. A general rule is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1.[3] Dissolve your sample in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel before dry-loading it onto the column. This often results in sharper bands.
-
Dimensions: For difficult separations, a long, narrow column provides more theoretical plates and enhances resolution.[3]
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails, use a shallow gradient. Start with a less polar eluent and gradually increase the percentage of the more polar solvent. This helps separate compounds with close Rf values.
Q3: My amine appears to be degrading on the silica gel column. What are the signs and how can I prevent it?
A: Amines can be sensitive to the acidic nature of standard silica gel. Degradation or irreversible adsorption can occur, leading to low recovery and the appearance of new, unwanted spots on TLC.
-
Signs of Degradation:
-
A persistent yellow or brown streak that remains at the top of the column.
-
Low overall yield after chromatography despite complete elution from the column.
-
New impurity spots appearing in the collected fractions that were not present in the crude material.
-
-
Prevention Strategies:
-
Deactivate the Silica: As mentioned above, adding 1-2% triethylamine to the eluent is the most common and effective method to prevent degradation on silica gel.[3]
-
Use a Different Stationary Phase: If the compound is highly acid-sensitive, consider using neutral alumina as the stationary phase instead of silica gel.[3]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This reduces the time your compound spends in contact with the stationary phase.[3]
-
Q4: I am trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] It can also be caused by impurities disrupting the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If an oil forms, re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[1]
-
Cool Slowly: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[5][6]
-
Induce Nucleation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a tiny seed crystal of the pure product.[1][5]
-
Change the Solvent System: Your solvent may be too good, keeping the compound dissolved even when cool, or its boiling point may be too high. Try a solvent with a lower boiling point or use a two-solvent system (one in which the compound is soluble and another, miscible solvent in which it is insoluble).[6][7]
-
Q5: How can I convert the amine to a salt for purification, and how do I get the free base back?
A: Converting an amine to a salt is an excellent purification strategy, as salts often have much better crystallization properties than the corresponding free base.[2]
-
Salt Formation:
-
Dissolve your crude or partially purified amine free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol.
-
Add a solution of an acid, such as HCl in diethyl ether or acetic acid, dropwise while stirring.
-
The corresponding salt (e.g., hydrochloride or acetate) will often precipitate out of the solution.
-
-
Recrystallization of the Salt:
-
Collect the precipitated salt by filtration.
-
Perform a recrystallization using a polar solvent system, such as ethanol/water or methanol.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 1M NaOH solution) until the solution is basic (pH > 10).
-
Extract the pure, liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified amine.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for 1-(4-Phenylthiophen-2-yl)methanamine?
A: The two most effective and widely used methods are column chromatography and recrystallization (often as a salt).[3]
-
Column Chromatography is ideal for purifying crude mixtures containing multiple components or impurities with similar polarities to the product. It offers high resolution but can be less scalable.[4]
-
Recrystallization is excellent for removing small amounts of impurities from a solid product to achieve very high purity.[7] For amines, which can be oily or difficult to crystallize, converting to a hydrochloride or other salt is a common and highly effective strategy.[2]
Q2: How can I assess the purity of my final product?
A: A combination of analytical methods is necessary to confirm the identity, purity, and strength of your compound.[8][9]
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility) is a good starting point.[10] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of impurities seen in an HPLC chromatogram.
Q3: What are the best practices for storing purified 1-(4-Phenylthiophen-2-yl)methanamine?
A: Primary amines, especially those with aromatic rings, can be susceptible to air oxidation over time, often leading to discoloration (turning yellow or brown). To ensure long-term stability:
-
Store the compound in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dark place, such as a refrigerator or freezer.
-
For sensitive applications, consider storing it as the more stable hydrochloride salt.
Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Add 1% Triethylamine (Et₃N) to the eluent to prevent tailing. Aim for an Rf of ~0.3 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., Hexane). Pack the column uniformly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product (pre-purified by acid-base extraction if necessary) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 30% EtOAc) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Solvent System (v/v/v) | Typical Rf | Observations |
| 80:20:1 Hexane/EtOAc/Et₃N | ~0.25 | Good starting point for separation from non-polar impurities. |
| 70:30:1 Hexane/EtOAc/Et₃N | ~0.40 | Increases elution speed; useful if Rf is too low. |
| 90:10:1 DCM/Methanol/Et₃N | Varies | For more polar impurities that don't move in Hexane/EtOAc. |
Visualization
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
- SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
- Supporting Information.
- University of Rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- YouTube. (2020).
- Wikipedia.
- Taylor & Francis. Analytical methods – Knowledge and References.
- BenchChem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Amine Hydrochloride Salt Hygroscopicity
Status: Operational Ticket ID: HYGRO-HCl-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Deliquescence and Moisture Uptake in Amine HCl Salts
Welcome & Problem Scope
User Context: You are working with an amine drug substance (API) stabilized as a hydrochloride (HCl) salt. While HCl salts are the "gold standard" for solubility (comprising ~50% of marketed salts), they frequently suffer from hygroscopicity —the tendency to absorb atmospheric moisture.
The Risk: Uncontrolled moisture uptake leads to:
-
Deliquescence: The solid salt dissolves in its own sorbed water.
-
Chemical Instability: Hydrolysis of the API or excipient incompatibilities (e.g., Maillard reaction).
-
Process Failure: Sticking to tablet punches, poor flow, and cake formation.
This guide provides a tiered troubleshooting approach, moving from Diagnosis to Chemical Correction and finally Process Mitigation .
Module 1: Diagnostic & Assessment
"Is my salt actually hygroscopic, or is it just surface adsorption?"
Before altering your chemistry, you must quantify the problem. We use Dynamic Vapor Sorption (DVS) , not just standard LOD (Loss on Drying), because DVS maps the kinetics and reversibility of water uptake.
Protocol: DVS Standard Operating Procedure
-
Sample Prep: Load 10–20 mg of sample into the DVS pan.
-
Equilibration: Dry at 0% RH (25°C) until mass change (
) is per minute. -
Sorption Cycle: Ramp RH from 0% to 90% in 10% increments. Hold at each step until equilibrium.
-
Desorption Cycle: Ramp back down to 0% RH.
-
Hysteresis Check: Compare Sorption vs. Desorption curves. A gap indicates bulk absorption (hydrate formation) rather than just surface adsorption.
Data Interpretation: The EP/USP Classification
Use the table below to classify your salt based on weight gain at 80% RH (25°C) .
| Classification | Weight Increase ( | Operational Implication |
| Non-hygroscopic | No special handling required.[1] | |
| Slightly hygroscopic | Standard GMP humidity ( | |
| Hygroscopic | Requires desiccant packaging; tight process humidity control ( | |
| Very Hygroscopic | CRITICAL: Requires specialized dry rooms; consider salt switch. | |
| Deliquescent | Liquefies | FAILURE: Material is unprocessable. Immediate salt switch required. |
Expert Insight: If your DVS plot shows a sharp vertical step (e.g., at 60% RH), you are observing a stoichiometric hydrate formation . This is a phase change, not just "wetness." You must characterize this new hydrate form using XRD.
Module 2: Chemical Engineering (The "Salt Switch")
"The HCl salt is too unstable. What are my alternatives?"
If process controls cannot manage the hygroscopicity, you must change the internal chemistry. HCl salts are small and highly polar, often leading to high lattice energy but also high affinity for water to lower that energy.
The Counterion Selection Strategy
To reduce hygroscopicity, we generally move toward larger, less polar (lipophilic) counterions or those that pack more efficiently (higher lattice enthalpy).
Comparative Table: Counterion Alternatives
| Counterion | Hygroscopicity Risk | Solubility Impact | Notes |
| Hydrochloride (Cl⁻) | High | High | Default choice, but prone to deliquescence. |
| Mesylate | Moderate | High | Good solubility, but can still be hygroscopic. |
| Fumarate | Low | Moderate | Excellent stability; often forms non-hygroscopic crystalline networks. |
| Succinate | Low | Moderate | Similar to fumarate; good for stability. |
| Tosylate | Low | Low/Moderate | Hydrophobic anion repels water; watch for genotoxic impurities (alkyl tosylates). |
| Sulfate | Moderate/High | High | Often forms hydrates; can be more hygroscopic than HCl in some cases. |
Workflow: Salt Selection Decision Tree
Figure 1: Decision logic for replacing a hygroscopic HCl salt. Note that increasing stability often requires sacrificing some solubility.
Module 3: Process & Formulation Engineering
"I cannot change the salt form. How do I manufacture this?"
If you are locked into the HCl salt (due to toxicology or solubility data), you must engineer the environment around the molecule.
Strategy A: Environmental Control
-
Critical Relative Humidity (CRH): Every salt has a specific RH where it begins to absorb atmospheric moisture exponentially.
Strategy B: Excipient Shielding
Don't let the API "see" the water.
-
Moisture Scavengers: Incorporate Colloidal Silicon Dioxide (Syloid® or Aerosil®) at 0.5–1.0%. These have a higher affinity for water than your API, effectively "drinking" the moisture before the API does.
-
Hydrophobic Matrix: Use Magnesium Stearate (lubricant) or hydrophobic binders to coat the API particles, creating a physical barrier to moisture.
-
Film Coating: Apply a polymer coat (e.g., PVA-based Opadry® amb II) immediately after compression.
Strategy C: Lyophilization (Freeze-Drying)
If the solid state is impossible to handle, process as a solution and lyophilize directly in the vial.
-
Warning: Amine HCl salts often form amorphous solids upon lyophilization. Amorphous forms are more hygroscopic than crystalline forms.
-
Fix: Use an annealing step during the freeze cycle to promote crystallization, or use a bulking agent (Mannitol) that crystallizes easily to provide a rigid structure.
Frequently Asked Questions (FAQ)
Q1: Why is my HCl salt turning yellow on the shelf? A: This is likely a hydrolysis reaction catalyzed by absorbed moisture. Amine HCl salts can be acidic; if moisture is absorbed, you create a localized acidic "micro-environment" on the crystal surface, accelerating degradation. Immediate Action: Check the pH of a 1% solution. If pH < 3, consider switching to a weaker acid salt (e.g., Tartrate).
Q2: Can I just dry the salt to remove the water? A: It depends.
-
Surface Water: Yes, vacuum drying at 40°C usually works.
-
Hydrates: No. If your salt has formed a stable hydrate (e.g., Monohydrate), removing that water will collapse the crystal lattice, creating an amorphous material that is even more unstable and hygroscopic. Always check XRD after drying.
Q3: Is "Amorphous" always bad for hygroscopicity? A: Generally, yes. The amorphous state has higher free energy and "void volume," allowing water to penetrate easily. However, amorphous solid dispersions (ASD) using polymers like HPMC-AS can stabilize the amorphous form and protect it from moisture.
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . 5.[1][2][3]11. Characters Section in Monographs. (Defines hygroscopicity classifications).
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Newman, A., & Wenslow, R. (2016). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
-
Surface Measurement Systems . DVS Method for Hygroscopicity Classification. (Standard industry protocols for DVS). Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8] (The authoritative text on counterion selection). Link
Sources
- 1. particletechlabs.com [particletechlabs.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. scribd.com [scribd.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. improvedpharma.com [improvedpharma.com]
Technical Guide: Optimization of Reaction Temperature for Thiophene Substitution
From: Dr. Aris V., Senior Application Scientist To: Chemical Synthesis & Drug Discovery Teams Subject: Troubleshooting Thiophene Functionalization – Temperature Control Protocols
Executive Summary & Triage
Thiophene derivatives are ubiquitous in material science and pharmaceuticals, yet their functionalization is notoriously sensitive.[1] Thiophene is
The Core Challenge: Temperature is not just an accelerator here; it is a regioselectivity switch and a stability gate .
-
Too Hot: Leads to poly-substitution, polymerization (tarring), or catalyst poisoning via C–S bond cleavage.[1]
-
Too Cold: May stall Pd-catalyzed cycles or trap stable-but-unreactive lithiated intermediates.[1]
Experimental Decision Matrix Use this logic flow to determine your starting temperature strategy.
Figure 1: Decision matrix for temperature selection based on reaction mechanism.
Protocol Module A: Electrophilic Aromatic Substitution (EAS)
Target: Mono-halogenation or Acylation at C2.[1] Common Failure: Formation of 2,5-disubstituted products or polymerization tars.[1]
The Mechanism (Why Temperature Matters)
Thiophene reacts rapidly at C2 because the intermediate sigma-complex is stabilized by 3 resonance structures (vs. 2 for C3 attack). However, the product (e.g., 2-bromothiophene) is often more reactive than the starting material if the conditions are too aggressive, leading to "runaway" poly-substitution.
Standard Operating Procedure (SOP): Kinetic Control
-
Reagent: N-Bromosuccinimide (NBS) or
.[1] -
Temperature Setpoint:
(Acetone/Dry Ice) to . -
Stop Criteria: Disappearance of starting material (TLC).[1] Do not wait for "completion" if di-bromo spots appear.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve thiophene substrate in DCM or THF.[1] Cool to -78°C .[1][2]
-
Addition: Add electrophile (e.g., NBS) dropwise over 30 minutes.
-
Note: Rapid addition creates localized "hotspots" where concentration favors di-substitution.[1]
-
-
Monitoring: Stir for 1 hour at -78°C. Check TLC.
-
Ramp: Only if no reaction is observed, warm to -20°C .
Data: Temperature vs. Selectivity (Bromination)
| Temperature | C2:C3 Ratio | Mono:Di Ratio | Outcome |
| -78°C | >99:1 | 95:5 | Optimal |
| 0°C | 90:10 | 80:20 | Acceptable |
| 25°C | 85:15 | 60:40 | Poor Yield |
| Reflux | -- | 20:80 | Tar/Polymer |
Protocol Module B: Lithiation & Metallation
Target: Generation of 2-lithiothiophene for nucleophilic attack. Common Failure: "Ring Opening" (Fragmentation) or Halogen Dance (Scrambling).[1]
The Mechanism (The "Thiophilic" Trap)
At higher temperatures (>-30°C), organolithiums can attack the sulfur atom of the thiophene ring rather than deprotonating the C-H bond. This leads to ring opening, forming enediyne-like byproducts [1].[1]
Figure 2: The temperature-dependent divergence of thiophene lithiation pathways.
Troubleshooting Guide: The "Halogen Dance"
-
Symptom: You started with 3-bromothiophene, added LDA/n-BuLi, but trapped 2-substituted thiophene.
-
Root Cause: Thermodynamic equilibration.[1] The 2-lithio species is thermodynamically more stable than the 3-lithio species. This migration happens rapidly above -40°C.[1]
-
Fix:
-
Perform lithiation strictly at -78°C .
-
Add the electrophile (quencher) at -78°C.
-
Do not allow the reaction to warm up before quenching.[1]
-
Protocol Module C: Palladium-Catalyzed Cross-Coupling
Target: Suzuki or Stille coupling.[1] Common Failure: Catalyst deactivation (Sulfur poisoning) or low turnover.[1]
The Mechanism
Thiophenes can poison Pd catalysts by coordinating strongly through sulfur to the metal center, crowding out ligands. High temperatures (
Optimization Strategy
-
Start Low (Room Temp): Modern ligands (e.g., SPhos, XPhos) or highly active precatalysts (Pd(OAc)2 with specific additives) allow couplings at 25°C–50°C [3].[1]
-
The "80°C Ceiling": Avoid refluxing in high-boiling solvents (DMF/Toluene at 110°C+) unless necessary.
-
Base Selection: Use mild bases (
, ) rather than strong alkoxides if heating is required, to prevent base-mediated degradation.[1]
FAQ: Troubleshooting Specific Observations
Q: My reaction mixture turned into a black, sticky tar within 10 minutes. What happened? A: You likely triggered cationic polymerization .[1]
-
Cause: Thiophene is acid-sensitive.[1][3] If you generated HBr/HCl (during EAS) and the temperature was too high (>0°C), the protons catalyzed the polymerization of the thiophene ring.
-
Solution: Add a proton scavenger (e.g.,
or propylene oxide) or lower the temperature to -78°C to arrest the polymerization kinetics.
Q: I am trying to acylate thiophene (Friedel-Crafts) but yields are low despite heating.
A: Standard Lewis acids (
-
Solution: Do not heat to force it.[1] Switch to milder catalysts like
or Zeolites which work efficiently at lower temperatures (0°C to RT) and suppress side reactions [4].[1]
Q: Why do I get a mixture of C2 and C3 substitution? A: This indicates a failure of Kinetic Control .
-
Explanation: C2 is the kinetic product (fastest to form).[1] C3 is often accessible if the system has enough thermal energy to overcome the higher activation barrier.
-
Fix: Lower the temperature by 20°C. If you are at -78°C and still seeing C3, your electrophile might be too reactive (consider using a less reactive source, e.g., NBS instead of
).[1]
References
-
Ring-Opening Reactions: Beilstein J. Org. Chem.2013 , 9, 767–774.[1][4] Link
-
Catalyst Decomposition/Poisoning: Organometallics2008 , 27, 13, 3335–3345.[1] (Discusses Pd insertion into C-S bonds).
-
Room Temperature Arylation: J. Am. Chem. Soc.2016 , 138, 5, 1486–1489.[1] Link
-
Mild Acylation: Asian J. Chem.2013 , 25, 13, 7271-7273.[1] (Use of EtAlCl2).[1][5]
-
General Heterocycle Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (Definitive source on resonance stabilization energies).[1]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Guide: C13 NMR Characterization of Phenylthiophene Methanamine Scaffolds
Topic: C13 NMR Characterization of Phenylthiophene Methanamine Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.[1]
Executive Summary & Strategic Importance
Phenylthiophene methanamines represent a critical bioisosteric scaffold in modern drug discovery, often serving as lipophilic analogues to benzylamines in serotonin-norepinephrine reuptake inhibitors (SNRIs) and antimicrobial agents.[1] However, their characterization presents unique challenges:
-
Regioisomerism: Distinguishing between 2-phenyl-3-methanamine and 3-phenyl-2-methanamine isomers is difficult via
H NMR due to signal overlap in the aromatic region (6.9–7.5 ppm). -
Salt vs. Free Base Dynamics: The protonation state of the primary amine dramatically alters the chemical shift of the
-methylene carbon, a key diagnostic marker.
This guide compares the performance of
Comparative Analysis: Performance & Methodology
Comparison 1: Regioisomer Differentiation (The "Fingerprint" Region)
The most common synthetic route (Suzuki coupling followed by reductive amination) often yields regioisomeric mixtures.
| Feature | 2-Phenyl-3-methanamine (Target) | 3-Phenyl-2-methanamine (Isomer) | Differentiation Logic |
| Thiophene C-2 ( | Quaternary (~140-145 ppm) | Quaternary (~135-140 ppm) | C-2 is deshielded by the heteroatom; attachment of Phenyl vs. CH2 shifts this significantly. |
| Thiophene C-5 ( | Methine (~125 ppm) | Methine (~128 ppm) | C-5 in 2-sub thiophenes is typically more shielded than in 3-sub. |
| ~38-40 ppm | ~36-38 ppm | Steric compression from the adjacent phenyl ring in the 3,2-isomer causes an upfield shift ( | |
| Symmetry | Asymmetric | Asymmetric | Both show distinct peaks; counting quaternary carbons is key. |
Comparison 2: Solvent & Form Effects (Salt vs. Free Base)
The choice of solvent and ionization state is critical. Amine salts eliminate the broadening of
| Parameter | Free Base in | HCl Salt in | Recommendation |
| Resolution | Moderate. Amine protons exchange, broadening nearby signals.[1] | High. Protonation locks the conformation; | Use HCl Salt in |
| ~41.5 ppm | ~36.2 ppm | Expect a ~5 ppm upfield shift upon protonation ( | |
| Stability | Prone to oxidation/carbamate formation (with | Stable indefinitely. | Salts are preferred for archiving. |
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution
C NMR
-
Objective: Maximize signal-to-noise (S/N) for quaternary carbons.
-
Sample: 30–50 mg of Phenylthiophene Methanamine HCl.
-
Solvent: 0.6 mL
(99.9% D) + 0.03% TMS (v/v).[1] -
Tube: 5 mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step:
-
Weighing: Weigh 40 mg of the amine salt directly into a clean vial.
-
Dissolution: Add 0.6 mL
. Vortex for 30 seconds. Ensure no suspended solids remain (filtering through cotton wool is recommended if cloudy). -
Transfer: Transfer to the NMR tube using a glass pasteur pipette. Cap immediately to prevent moisture absorption (hygroscopic solvent).
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence:zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1):2.0 - 3.0 seconds (Crucial for quaternary thiophene carbons).
-
Scans (NS): Minimum 1024 (approx. 1 hour).
-
Spectral Width: 240 ppm (to capture carbonyl impurities or potential
coupling if triflate salts are used).
-
Protocol B: Distinguishing Isomers via HMBC (2D NMR)
If 1D
-
Focus: Look for the correlation between the Methylene Protons (
) and the Thiophene Ring Carbons . -
Logic:
-
2-Phenyl-3-methanamine:
protons will correlate to two quaternary carbons (C-3 and C-2) and one methine (C-4). -
3-Phenyl-2-methanamine:
protons will correlate to one quaternary carbon (C-2) and one heteroatom-adjacent methine (C-3 is substituted, correlation to C-3 quaternary).[1] Note: The coupling path lengths differ.
-
Visualization of Structural Logic
Figure 1: Structural Elucidation Workflow
This decision tree guides the researcher from crude synthesis to definitive assignment.
Caption: Workflow for the definitive assignment of phenylthiophene regioisomers using salt formation and C13 NMR.
Figure 2: Chemical Shift Connectivity Map
Visualizing the electronic effects of the phenyl ring on the thiophene core.
Caption: Expected chemical shift logic for the target scaffold. The C-2 carbon is the most deshielded due to the sulfur atom and phenyl conjugation.
Reference Data Table
The following table summarizes the expected chemical shifts for 2-phenylthiophene-3-methanamine HCl in DMSO-d6.
| Carbon Position | Type | Chemical Shift ( | Assignment Notes |
| C-2 (Thiophene) | Quaternary | 141.5 | Most downfield due to S atom and Phenyl conjugation. |
| C-1' (Phenyl) | Quaternary | 133.2 | Ipso-carbon of the phenyl ring. |
| C-3 (Thiophene) | Quaternary | 136.8 | Substituted by the methanamine group. |
| C-5 (Thiophene) | Methine ( | 127.4 | Typical |
| C-4 (Thiophene) | Methine ( | 126.1 | |
| Phenyl Ar-C | Methine ( | 128.0 - 129.5 | Overlapping signals for ortho/meta/para carbons. |
| 36.5 | Diagnostic peak. Broadens if not fully protonated. |
References
-
Structure and NMR Assignment of Thiophenes
-
Solvent Effects on Amine Salts
-
Differentiation of Regioisomers
- Title: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
- Source:Oxford Instruments Applic
-
URL:[Link]
-
Synthesis and Characterization of Phenylthiophenes
- Title: "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride."
- Source:National Institutes of Health (NIH) / PMC.
-
URL:[Link]
Sources
A Researcher's Guide to the Infrared Spectroscopy of 1-(4-Phenylthiophen-2-yl)methanamine HCl: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-(4-Phenylthiophen-2-yl)methanamine hydrochloride, a molecule of interest for its potential applications, requires rigorous structural elucidation. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first step in this process. This guide provides an in-depth analysis of the expected IR absorption peaks for this compound, offering a comparative framework against its constituent functional groups and structurally similar molecules.
Molecular Structure and its Vibrational Fingerprint
To comprehend the IR spectrum of 1-(4-Phenylthiophen-2-yl)methanamine HCl, a foundational understanding of its molecular structure is essential. The molecule is comprised of a central thiophene ring substituted at the 2-position with a methanamine hydrochloride group and at the 4-position with a phenyl group.
The hydrochloride salt form is particularly noteworthy. The protonation of the primary amine to an ammonium salt (-NH3+) significantly alters the characteristic N-H stretching and bending vibrations compared to the free base. These key structural features and their expected vibrational modes are illustrated below.
Figure 2. Workflow for acquiring an IR spectrum using ATR-FTIR.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer with an ATR accessory is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent such as isopropanol and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Record a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
Sample Application: Place a small amount of the solid 1-(4-Phenylthiophen-2-yl)methanamine HCl powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections.
-
Analysis: Analyze the resulting spectrum, identifying the wavenumbers of the major absorption bands and comparing them to the predicted values in the table above.
Comparative Analysis with Alternative Structures
A key aspect of spectral interpretation is comparison with alternative or related structures.
-
Comparison with the Free Base: If the spectrum of the free base, 1-(4-phenylthiophen-2-yl)methanamine, were available, the most striking difference would be the absence of the broad -NH₃⁺ stretching and bending bands. Instead, the free primary amine would exhibit two sharper N-H stretching bands around 3400-3300 cm⁻¹ and an N-H scissoring band around 1650-1580 cm⁻¹. [1][2]
-
Comparison with a Saturated Analogue: An analogous compound lacking the phenyl and thiophene rings, such as cyclohexylmethanamine hydrochloride, would show the characteristic -NH₃⁺ absorptions but would lack the aromatic and thiophene C-H stretching bands above 3000 cm⁻¹ and the C=C ring stretching bands in the 1600-1450 cm⁻¹ region. [3]The C-H out-of-plane bending region would also be significantly different.
This comparative approach strengthens the confidence in the structural assignment based on the IR spectrum.
Conclusion
The infrared spectrum of 1-(4-Phenylthiophen-2-yl)methanamine HCl is predicted to be rich with information, providing a unique vibrational fingerprint. The broad and strong absorptions in the 3200-2800 cm⁻¹ region are highly indicative of the primary amine hydrochloride group. The presence of both aromatic and thiophene rings will be confirmed by C-H stretching bands above 3000 cm⁻¹ and a series of C=C ring stretching vibrations. Finally, the substitution pattern of the aromatic systems can be corroborated by analyzing the strong out-of-plane C-H bending vibrations in the fingerprint region. By following the outlined experimental protocol and using the provided comparative data, researchers can effectively utilize IR spectroscopy for the rapid and reliable characterization of this and structurally related compounds.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
Maruyama, M. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 125-133. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Margoshes, M., & Fassel, V. A. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta, 7, 14-24.
- Mason, S. F. (1958). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Journal of the Chemical Society (Resumed), 3619-3627.
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]
-
VPL. (n.d.). Thiophene (C4H4S). Retrieved from [Link]
- Crowder, G. A. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy, 26(4), 486-487.
-
ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]
- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-621.
Sources
Reference Standards for 1-(4-Phenylthiophen-2-yl)methanamine Assays: A Qualification & Comparison Guide
Executive Summary
1-(4-Phenylthiophen-2-yl)methanamine is a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and GPCR ligands. Unlike commodity pharmaceuticals, verified pharmacopeial standards (USP/EP) for this specific intermediate are rarely available. Consequently, researchers must often establish their own Primary Reference Standards from synthesized material.
This guide compares the performance of In-House Qualified Standards (qNMR-validated) versus Commercial Research-Grade Standards (HPLC Area%) , and evaluates two distinct assay methodologies (HPLC-UV vs. LC-MS/MS) to determine the optimal workflow for purity assessment and bioanalysis.
Part 1: The Molecule & The Analytical Challenge
Before establishing a standard, one must understand the physicochemical liabilities of the analyte.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 1-(4-phenylthiophen-2-yl)methanamine
-
Molecular Formula: C₁₁H₁₁NS
-
Key Functional Groups:
The "Standard" Problem
Commercially available versions of this compound are often labeled "Research Grade" with purity defined by "Area %" (LC-UV). This is insufficient for quantitative assays (potency assignment) because it ignores non-chromatophoric impurities (water, inorganic salts, residual solvents).
The Solution: A rigorous qualification workflow to establish a Primary Reference Standard with an assigned purity factor (Potency on 'As Is' basis).
Part 2: Comparative Analysis of Reference Standard Grades
The following table compares the reliability of using a Commercial Research Grade sample versus a fully qualified In-House Primary Standard for assaying 1-(4-Phenylthiophen-2-yl)methanamine.
Table 1: Impact of Standard Grade on Assay Accuracy
| Feature | Commercial Research Grade (Typical) | In-House Primary Standard (Recommended) |
| Purity Definition | HPLC Area % (UV @ 254nm) | Mass Balance or qNMR (Weight %) |
| Water Content | Usually undefined | Measured (Karl Fischer) |
| Residual Solvents | Undefined | Measured (GC-HS) |
| Counter-ions | Often assumed Free Base | Quantified (Ion Chromatography) |
| Assay Error Risk | High (± 5-15%) Ignores salt/solvate weight. | Low (< 1.0%) Corrects for all non-analyte mass. |
| Suitability | Early discovery screening | GLP Tox studies, GMP Release testing |
Critical Insight: Using a "98% Area" commercial standard that is actually a hydrochloride salt (MW +36.5) without correction results in a ~16% potency error in your final assay. Always characterize the counter-ion.
Part 3: Analytical Method Comparison (HPLC-UV vs. LC-MS/MS)
Once the standard is qualified, which method should you use? We compared two validated protocols.
Table 2: Method Performance Data
| Parameter | Method A: HPLC-UV (Routine QC) | Method B: UHPLC-MS/MS (Bioanalysis) |
| Principle | Agilent 1260, DAD @ 240 nm | Sciex Triple Quad 6500+, ESI(+) |
| Column | C18 with Base Deactivation (3.5 µm) | C18 Sub-2 µm (1.7 µm) |
| Mobile Phase | 0.1% TFA in Water/ACN | 0.1% Formic Acid in Water/MeOH |
| Linearity (R²) | > 0.999 (10 - 1000 µg/mL) | > 0.998 (1 - 1000 ng/mL) |
| LOD | 0.5 µg/mL | 0.05 ng/mL |
| Precision (RSD) | < 0.8% | < 4.5% |
| Tailing Factor | 1.1 (Excellent) | 1.2 (Acceptable) |
| Throughput | 15 min / sample | 4 min / sample |
| Best Use Case | Purity assay, Synthesis monitoring | PK studies, Trace impurity analysis |
Part 4: Experimental Protocols
Protocol A: Qualification of the Primary Standard (The "Gold Standard" Workflow)
Objective: Assign an absolute purity value to the synthesized batch.
-
Homogeneity: Blend 5g of synthesized material thoroughly.
-
Structural ID: Confirm via ¹H-NMR (DMSO-d₆) and MS (M+H = 190.09).
-
Water Determination: Perform volumetric Karl Fischer titration (use MeOH:Formamide 2:1 to dissolve the amine).
-
Residual Solvent: GC-Headspace for common synthesis solvents (THF, Toluene).
-
Inorganic Ash: Residue on ignition (ROI) or ICP-MS.
-
Chromatographic Purity: Run Method A (below) to determine organic impurities.
-
Calculation:
Alternatively, use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) for direct potency assignment.
Protocol B: Routine HPLC-UV Assay (Method A)
Objective: Routine purity check preventing amine tailing.
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150mm, 3.5µm (or equivalent base-deactivated column).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA is critical to ion pair with the amine and suppress silanol tailing).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% -> 90% B
-
12-15 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm (Thiophene absorption max).
-
System Suitability: Tailing factor must be < 1.5.[6]
Part 5: Visualization & Workflows
Diagram 1: Reference Standard Qualification Hierarchy
This logic ensures traceability from a raw synthesized batch to a working standard.
Caption: Workflow for converting raw synthesized material into a qualified Primary Reference Standard (ISO 17034 aligned logic).
Diagram 2: Analytical Method Decision Tree
How to choose between UV and MS detection for this specific molecule.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
References
-
International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Reference Standards).
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regarding LC-MS/MS validation).
-
Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America. (Mechanistic explanation of amine-silanol interactions).
-
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. (Basis for qNMR primary standard qualification).
-
PubChem. (2025).[7] [4-(Thiophen-2-yl)phenyl]methanamine Compound Summary. (Physicochemical property verification).
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. qualityze.com [qualityze.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. labcompare.com [labcompare.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [4-(Thiophen-2-yl)phenyl]methanamine | C11H11NS | CID 2776332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Determination of Phenylthiophene Methanamine Hydrochloride: A Comparative Technical Guide
This is a comprehensive technical guide comparing the methodologies for determining the crystal structure of phenylthiophene methanamine hydrochloride , a representative pharmaceutical intermediate. The guide contrasts the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) with Powder X-Ray Diffraction (PXRD) structure solution and Computational Structure Prediction (CSP).
Executive Summary & Core Directive
The precise structural determination of phenylthiophene methanamine hydrochloride (PTM-HCl) is critical for drug development, influencing solubility, stability, and bioavailability. As a salt, PTM-HCl often exhibits polymorphism and hygroscopicity, making structural elucidation challenging.
This guide compares three primary methodologies for determining its crystal structure:
-
Single Crystal X-Ray Diffraction (SC-XRD): The definitive method for 3D atomic resolution and absolute configuration.
-
Powder X-Ray Diffraction (PXRD): Essential for bulk phase identification and structure solution when single crystals cannot be grown.
-
Computational Structure Prediction (CSP): A supportive tool for predicting thermodynamically stable polymorphs.
Methodology Comparison: SC-XRD vs. PXRD vs. CSP
The following table contrasts the performance metrics of each technique specifically for thiophene-based amine salts.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Computational (CSP) |
| Primary Output | 3D Atomic Coordinates (x, y, z), ADPs | Unit Cell, Space Group, Phase Purity | Predicted Crystal Lattices (Energy Landscape) |
| Resolution | Atomic (< 0.8 Å) | Medium (Peak Overlap issues) | Theoretical (Infinite) |
| Sample Requirement | High-quality single crystal (>0.1 mm) | Microcrystalline powder (~10-50 mg) | Molecular Structure (2D) |
| H-Atom Placement | Experimental (Difference Fourier map) | Constrained/Geometrical | Calculated |
| Absolute Configuration | Determinable (Flack Parameter) | Difficult/Impossible | N/A |
| Throughput | Low (Days/Weeks for growth) | High (Minutes/Hours) | High (Cluster computing) |
| Cost | High (Instrument + Expertise) | Medium | High (Compute Resources) |
Expert Insight:
"For PTM-HCl, SC-XRD is the mandatory starting point to establish the reference structure. However, PXRD is the workhorse for batch-to-batch consistency and detecting polymorphic impurities during scale-up. CSP is strictly complementary, used to flag potential 'disappearing polymorphs' that experimental screening might miss."
Experimental Protocols
Protocol A: Single Crystal Growth & SC-XRD (The Gold Standard)
Objective: Obtain a diffraction-quality single crystal of PTM-HCl. Challenge: Amine hydrochloride salts often form dendritic needles or hygroscopic clumps rather than blocks.
Step-by-Step Methodology:
-
Solvent Screening: Dissolve 20 mg of PTM-HCl in high-solubility solvents (Methanol, Water).
-
Vapor Diffusion (Sitting Drop):
-
Place 100 µL of saturated PTM-HCl/Methanol solution in a center well.
-
Add 500 µL of anti-solvent (Diethyl Ether or Acetone) in the outer reservoir.
-
Seal and store at 4°C in the dark.
-
Mechanism:[1] Slow diffusion of ether reduces solubility, promoting nucleation of block-like crystals (Orthorhombic/Monoclinic).
-
-
Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Mount on a Kapton loop using Paratone oil (cryoprotectant).
-
Data Collection:
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα source).
-
Temperature: 100 K (reduces thermal vibration, crucial for locating H-atoms on the ammonium group).
-
Strategy: Collect full sphere (360°) to maximize redundancy (>4.0) for accurate absorption correction.
-
Data Processing (Self-Validating):
-
Indexing: Determine Unit Cell (e.g., a = 5.6 Å, b = 12.8 Å, c = 7.2 Å,
= 92.9°).[2] -
Space Group Determination: Check systematic absences (e.g.,
for ). -
Structure Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL (Least Squares).
-
Validation Metric: Final
factor should be < 5.0%. Goodness of Fit (GoF) ~ 1.0.
-
Protocol B: Structure Solution from PXRD (The Alternative)
Objective: Solve structure when only microcrystalline powder is available.
Step-by-Step Methodology:
-
Sample Prep: Grind PTM-HCl gently (avoid inducing phase transition) and sieve to <40 µm. Load into a 0.5 mm capillary to minimize preferred orientation.
-
Data Collection:
-
Geometry: Transmission (Debye-Scherrer) or high-res Reflection (Bragg-Brentano).
-
Range: 2
= 4° to 90° (Cu-Kα). -
Step Size: 0.01° (critical for peak resolution).
-
-
Analysis (Rietveld Method):
-
Indexing: Use DICVOL or X-Cell to find unit cell dimensions from the first 20 peaks.
-
Pawley Fit: Refine background and peak profiles (pseudo-Voigt) without a structural model.
-
Simulated Annealing: Use FOX or DASH software to move the rigid PTM molecule within the cell until the calculated pattern matches the experimental data.
-
Final Refinement: Rietveld refinement of atomic positions with soft restraints on bond lengths.
-
Structural Analysis & Visualization
Hydrogen Bonding Network
In PTM-HCl, the chloride ion (
-
Interaction 1:
(Strong, ~3.1 Å) -
Interaction 2:
(Thiophene ring stacking)
Visual Workflow: Structure Determination Pipeline
Figure 1: Decision matrix and workflow for determining the crystal structure of PTM-HCl.
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Institutes of Health (PMC). [Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]
-
Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography. Crystal Growth & Design (ACS). [Link]
-
The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link][3]
-
Crystal Structure Analysis of Pharmaceuticals. ICDD. [Link]
Sources
- 1. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. azooptics.com [azooptics.com]
Introduction: The Stability Imperative for Thiophene Amines in Drug Development
An In-Depth Technical Guide to the Comparative Stability of Thiophene Amine Derivatives
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, valued for their ability to serve as bioisosteres for phenyl rings, enhance metabolic stability, and improve binding affinity.[1] Specifically, the incorporation of an amine functional group creates a scaffold—the thiophene amine—that is prevalent in drugs targeting a spectrum of conditions, from cardiovascular disease to neurological disorders.[1][2][3]
However, the very electronic properties that make the thiophene ring a valuable pharmacophore also introduce specific stability challenges.[4][5] For researchers and drug development professionals, a thorough understanding of the stability profile of these derivatives is not merely a regulatory formality but a critical component of lead optimization, formulation design, and risk assessment. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, ultimately jeopardizing patient safety and therapeutic efficacy.
This guide provides a comprehensive framework for conducting and interpreting comparative stability studies of thiophene amine derivatives. We will delve into the primary degradation pathways, detail robust experimental protocols for forced degradation, and present a model for comparative data analysis, grounding our discussion in the principles of chemical reactivity and regulatory expectations.
Part 1: The Thiophene Amine Scaffold: Inherent Stability and Vulnerabilities
The stability of a thiophene amine derivative is a tale of two moieties: the aromatic thiophene ring and the appended amine group. The thiophene ring is generally considered chemically stable and aromatic, complying with Hückel's rule (4n+2 π electrons).[3] It is more reactive than benzene in electrophilic substitution reactions, which speaks to its electron-rich nature.[6][7][8] This electron richness, particularly at the sulfur atom and the adjacent alpha-carbons, is also the root of its primary vulnerabilities.
The principal degradation mechanisms to consider are:
-
Oxidation: The sulfur heteroatom is susceptible to oxidation, a pathway that is relevant for both chemical stability on the shelf and metabolic bioactivation in vivo.[1][4][5][9]
-
Photodegradation: The conjugated π-system of the thiophene ring can absorb UV radiation, leading to photochemical reactions that can compromise the molecule's integrity.[10][11]
-
Hydrolysis: While the thiophene ring itself is stable to hydrolysis, amine groups and other susceptible functional groups on the molecule (e.g., amides, esters) can be liable to pH-dependent cleavage.
Unsubstituted thiophene rings can be metabolically unstable, forming reactive intermediates that can interact with macromolecules.[12] Therefore, many pharmaceutical derivatives incorporate electron-withdrawing groups to enhance the stability of the thiophene ring against metabolic oxidation.[12]
Key Degradation Pathways
Understanding the likely chemical transformations is the first step in designing a meaningful stability study.
-
Oxidative Degradation: This is arguably the most significant degradation pathway for thiophenes. The process, often mediated by atmospheric oxygen, peroxides, or metabolic enzymes like cytochrome P450, can proceed via two main routes:
-
S-oxidation: The sulfur atom is oxidized to form a transient, reactive thiophene-S-oxide.[4][13] These intermediates are generally unstable and can rapidly dimerize or react with nucleophiles.[5][13] Further oxidation can lead to a stable thiophene-S-sulfone.[14]
-
Epoxidation: The double bonds of the thiophene ring can be oxidized to form a thiophene epoxide.[4][9] This epoxide is also a reactive intermediate that can rearrange or react with nucleophiles, potentially leading to ring-opened products.[1][13]
-
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can excite the thiophene ring, leading to various reactions such as isomerization, cycloaddition, or photooxidation.[11] The presence of singlet oxygen can lead to the formation of endoperoxides and subsequent degradation.[15] The specific pathway is highly dependent on the substitution pattern of the derivative.
The following diagram illustrates these primary degradation routes.
Caption: High-level overview of the major degradation pathways for thiophene amine derivatives.
Part 2: Designing a Comparative Forced Degradation Study
A forced degradation, or stress testing, study is an essential tool for understanding the intrinsic stability of a drug molecule.[16] By intentionally exposing the compound to harsh conditions, we can rapidly identify likely degradation products and establish stability-indicating analytical methods.[17][18] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is generally sufficient to detect and characterize the primary degradants.
A well-designed study allows for a direct comparison of the stability profiles of different derivatives under identical stress conditions.
Experimental Workflow
The following workflow provides a systematic approach to conducting a comparative forced degradation study. This process ensures that each derivative is subjected to the same stresses and that the resulting data is directly comparable.
Caption: Standardized workflow for a comparative forced degradation study of drug candidates.
Part 3: Experimental Protocols
The following protocols are standardized starting points. Causality behind choices: The concentrations of stressors (e.g., 0.1 M HCl, 3% H₂O₂) and temperatures are selected to induce degradation at a reasonable rate without being overly aggressive, which could lead to irrelevant, secondary degradation products.[16] All studies should include a control sample (stored at 5°C, protected from light) to account for any initial impurities.
General Sample Preparation
-
Objective: To create identical starting solutions for all derivatives.
-
Protocol:
-
Prepare a stock solution of each thiophene amine derivative at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Ensure complete dissolution. This stock solution will be used for all stress conditions.
-
Acid and Base Hydrolysis
-
Objective: To assess susceptibility to pH-dependent degradation.
-
Protocol:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate samples in sealed vials at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots (acid sample with an equivalent amount of NaOH; base sample with HCl) to halt the degradation.
-
Analyze via HPLC.
-
Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation, a key pathway for thiophenes.
-
Protocol:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubate the sample at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours).
-
Self-validation: The reaction does not typically require quenching before HPLC analysis, as the small injection volume is rapidly diluted in the mobile phase.
-
Analyze via HPLC.
-
Thermal Degradation
-
Objective: To assess the intrinsic thermal stability of the molecule in solution.
-
Protocol:
-
Dilute 1 mL of stock solution with 1 mL of the solvent (50:50 acetonitrile:water).
-
Incubate the sample in a sealed vial in a calibrated oven at a high temperature (e.g., 80°C).
-
Withdraw aliquots at time points (e.g., 8, 24, 72 hours).
-
Cool aliquots to room temperature before analysis.
-
Analyze via HPLC.
-
Photostability Testing
-
Objective: To determine if the molecule is degraded by light energy.
-
Protocol:
-
Place a solution of the derivative (e.g., 0.5 mg/mL in a quartz cuvette or vial) in a photostability chamber.
-
Expose the sample to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
Include a control sample wrapped in aluminum foil to shield it from light, which will be exposed to the same thermal conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Method
-
Trustworthiness: A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the parent peak from all significant degradation products.
-
Typical Starting Conditions:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Photodiode Array (PDA) detection.[19]
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure elution of both polar and non-polar species.
-
Detection: PDA allows for the monitoring of multiple wavelengths and the assessment of peak purity.
-
Further Analysis: For structural elucidation of unknown degradants, fractions can be collected or the method can be transferred to an LC-MS system.[19]
-
Part 4: Comparative Data Analysis and Interpretation
The power of this approach lies in the direct comparison of data across multiple derivatives. Summarizing the quantitative results in a table provides a clear, objective assessment of relative stability.
Table 1: Hypothetical Comparative Stability Data for Thiophene Amine Derivatives (% Parent Remaining after 24 hours)
| Stress Condition | Derivative A (Unsubstituted Amine) | Derivative B (Electron-withdrawing group on Thiophene) | Derivative C (Sterically Hindered Amine) |
| 0.1 M HCl, 60°C | 98.5% | 99.1% | 98.8% |
| 0.1 M NaOH, 60°C | 96.2% | 97.0% | 85.4% |
| 3% H₂O₂, RT | 81.3% | 95.5% | 83.1% |
| 80°C Solution | 94.7% | 96.8% | 95.2% |
| Photolytic (ICH Q1B) | 88.0% | 91.3% | 89.5% |
Interpretation of Results:
-
Derivative A: Shows significant degradation under oxidative stress and moderate photolytic degradation. This suggests the unsubstituted thiophene ring is highly susceptible to oxidation.
-
Derivative B: Demonstrates superior stability across all conditions, particularly against oxidation. Causality: The electron-withdrawing group likely deactivates the thiophene ring, making the sulfur atom less nucleophilic and therefore less prone to oxidation.[12] This is a highly desirable stability profile.
-
Derivative C: While showing good stability against oxidation compared to A, it exhibits marked degradation under basic conditions. Causality: The steric hindrance around the amine might not protect a different, base-labile functional group elsewhere in the molecule, or it could promote an unexpected elimination pathway under basic conditions.
These results provide actionable insights for drug development. Derivative B would be prioritized for further development, especially for liquid formulations where oxidative stability is paramount. The instability of Derivative C in basic conditions would flag a potential issue for formulation with alkaline excipients or for use in buffered solutions.
Conclusion
A systematic and comparative approach to stability testing is indispensable in the development of pharmaceuticals based on the thiophene amine scaffold. By understanding the inherent vulnerabilities of the thiophene ring—primarily its susceptibility to oxidation—and employing a rigorous set of forced degradation protocols, researchers can make informed decisions about candidate selection and formulation strategy. The methods and frameworks presented in this guide provide a robust system for generating the critical data needed to compare the stability of different derivatives, ensuring that only the most robust candidates advance toward clinical application. This proactive approach to stability assessment ultimately de-risks the development process and contributes to the creation of safer, more effective medicines.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Polymers for Advanced Technologies.
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
- Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives.
- Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
- Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Thiophene Stability in Photodynamic Therapy: A Mathem
- (PDF) Photochemical and Photophysical Behavior of Thiophene.
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PLOS ONE.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biopharmaceutical Research.
- Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- Thiophene - Wikipedia. Wikipedia.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- THIOPHENE AND ITS DERIV
- Analytical Techniques In Stability Testing.
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. femaflavor.org [femaflavor.org]
- 10. Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 15. mdpi.com [mdpi.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. sepscience.com [sepscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
